4-Bromo-5-chloro-2,8-dimethylquinoline
Description
4-Bromo-5-chloro-2,8-dimethylquinoline is a halogenated quinoline derivative with the molecular formula C₁₁H₉BrClN. Its structure features a quinoline backbone substituted with a bromine atom at position 4, a chlorine atom at position 5, and methyl groups at positions 2 and 8. Quinoline derivatives are widely studied for medicinal applications, including antimicrobial, anticancer, and antiviral activities .
Properties
IUPAC Name |
4-bromo-5-chloro-2,8-dimethylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN/c1-6-3-4-9(13)10-8(12)5-7(2)14-11(6)10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIPKXPAYBWKRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=CC(=N2)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653716 | |
| Record name | 4-Bromo-5-chloro-2,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-67-2 | |
| Record name | Quinoline, 4-bromo-5-chloro-2,8-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-chloro-2,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares 4-Bromo-5-chloro-2,8-dimethylquinoline with structurally related quinoline derivatives:
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| This compound | Br (4), Cl (5), CH₃ (2,8) | C₁₁H₉BrClN | 285.56 | High lipophilicity; potential halogen bonding and π-π interactions |
| 7-Bromo-4-chloro-2,8-dimethylquinoline | Br (7), Cl (4), CH₃ (2,8) | C₁₁H₉BrClN | 285.56 | Positional isomer of target; altered electron density due to Br/Cl placement |
| 4,7-Dichloro-2,8-dimethylquinoline | Cl (4,7), CH₃ (2,8) | C₁₁H₉Cl₂N | 226.10 | Reduced halogen size vs. Br; lower polarizability; potential for H-bonding |
| 2,4-Dichloro-7,8-dimethylquinoline | Cl (2,4), CH₃ (7,8) | C₁₁H₉Cl₂N | 226.10 | Planar crystal structure; weak π-π stacking and intramolecular C–H⋯Cl bonds |
| 4-Bromo-8-chloro-5-methoxy-2-methylquinoline | Br (4), Cl (8), OCH₃ (5), CH₃ (2) | C₁₁H₉BrClNO | 317.56 | Methoxy group increases polarity; altered solubility and bioactivity profile |
Electronic and Reactivity Differences
- Halogen Positional Effects: The target compound’s bromine at position 4 and chlorine at position 5 create distinct electronic effects compared to 7-Bromo-4-chloro-2,8-dimethylquinoline. Bromine’s polarizability enhances halogen bonding, which may influence crystal packing and ligand-receptor interactions .
- Methyl vs. Methoxy Groups: 4-Bromo-8-chloro-5-methoxy-2-methylquinoline replaces the target’s methyl group at position 8 with chlorine and adds a methoxy group at position 5.
Crystallography and Intermolecular Interactions
- 2,4-Dichloro-7,8-dimethylquinoline () exhibits weak π-π stacking (3.791–3.855 Å) and intramolecular C–H⋯Cl interactions. The target compound’s bromine may strengthen halogen bonding, affecting its crystal lattice stability .
- The dihedral angle between quinoline planes in 2,4-Dichloro-7,8-dimethylquinoline (56.72°) suggests non-planar packing, whereas the target’s bulkier bromine substituent could induce greater steric hindrance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
